Antibiotic from Streptomyces Sparsogenes
CAS No.:
Cat. No.: VC1812436
Molecular Formula: C13H19N3O5S2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O5S2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | (E)-N-[1-hydroxy-3-(methylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+ |
| Standard InChI Key | XKLZIVIOZDNKEQ-ONEGZZNKSA-N |
| Isomeric SMILES | CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)NC(CO)CS(=O)CSC |
| SMILES | CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |
| Canonical SMILES | CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |
Introduction
Discovery and Historical Background
Initial Isolation and Characterization
Sparsomycin was initially discovered in 1962 as a metabolite isolated from the fermentation broth of Streptomyces sparsogenes var. sparsogenes . The compound was later also found to be produced by another species, Streptomyces cuspidosporus . The structural elucidation of sparsomycin was a significant achievement in natural product chemistry, with its complete structure being determined in 1970 . This discovery represented an important addition to the growing list of bioactive compounds isolated from Streptomyces species, a genus known for producing approximately two-thirds of all naturally occurring antibiotics used in medicine, veterinary practice, and agriculture.
Synthesis Development
Following the structural determination, the first total synthesis of sparsomycin was successfully reported in 1981, marking a significant advancement in the ability to produce and study this compound beyond natural isolation methods . This synthetic pathway opened new avenues for creating structural analogs that could potentially enhance beneficial properties while minimizing undesirable effects. The synthetic accessibility of sparsomycin has facilitated extensive structure-activity relationship studies that have contributed substantially to our understanding of its mechanism of action and potential applications.
Chemical Properties and Structure
Structural Features
Sparsomycin is characterized by the molecular formula C₁₃H₁₉N₃O₅S₂ and a molecular weight of 361.4 daltons . The compound features a unique monooxo-dithioacetal group, which contributes to its distinct chemical properties and biological activity . Its chemical structure includes a uracil derivative connected to a complex side chain containing sulfur atoms, which plays a crucial role in its interaction with ribosomes. This structural arrangement provides sparsomycin with its ability to bind effectively to the peptidyl transferase center of the ribosome.
Physical and Chemical Characteristics
The physical properties of sparsomycin include a melting point of 208-209°C (with decomposition) and specific ultraviolet absorption characteristics with λmax values of 302 nm in water or 0.1 N aqueous H₂SO₄, and 328 nm in 0.1 N aqueous NaOH . The compound shows acid-base properties with pKa values of 8.67 in water and 9.05 in 40% ethanol . These properties are important for understanding its stability, solubility, and potential formulation approaches for research or therapeutic applications. Sparsomycin is soluble in water at a concentration of 2 mg/ml, yielding a clear, colorless solution .
Table 1: Physical and Chemical Properties of Sparsomycin
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₅S₂ |
| Molecular Weight | 361.4 daltons |
| Melting Point | 208-209°C (with decomposition) |
| pKa | 8.67 (in water), 9.05 (in 40% ethanol) |
| λmax | 302 nm (water or 0.1 N aqueous H₂SO₄), 328 nm (0.1 N aqueous NaOH) |
| Solubility | Water soluble (2 mg/ml) |
| Appearance | Clear, colorless solution in water |
Mechanism of Action
Ribosomal Binding and Inhibition
Sparsomycin functions as a universal translation inhibitor by binding to the 50S ribosomal subunit, where it specifically targets the peptidyl transferase center . This binding inhibits protein synthesis by blocking the formation of peptide bonds, which are essential for the elongation of peptide chains during translation. What makes sparsomycin particularly interesting is that it affects ribosomes from all species, demonstrating a broad-spectrum activity that is relatively uncommon among translation inhibitors . This non-specificity, while limiting its antibacterial applications, has made sparsomycin a valuable tool for studying protein synthesis mechanisms.
Translocation Effects
An intriguing aspect of sparsomycin's mechanism is that while it binds to the 50S ribosomal subunit, it simultaneously induces translocation on the 30S subunit . Research has shown that sparsomycin can catalyze ribosomal translocation even in the absence of elongation factor G and guanosine triphosphate, which are normally required for this process . This property has made sparsomycin valuable for investigating the structural basis of ribosomal function and the mechanics of translation. The compound's interaction with ribosomes has been studied at the molecular level, with its binding to the large ribosomal subunit of Haloarcula marismortui resolved at 3.0 Å resolution .
Biological Activities
Antimicrobial Activity
Despite its ability to inhibit protein synthesis, sparsomycin's practical application as an antimicrobial agent is limited by its lack of specificity for bacterial ribosomes . The compound inhibits protein synthesis in both prokaryotic and eukaryotic cells, which prevents its use as a selective antibiotic in clinical settings. This non-selectivity represents a significant limitation for therapeutic applications but has made sparsomycin valuable as a research tool for studying universal aspects of protein synthesis and ribosomal function across different domains of life.
Antitumor Properties
Table 2: Biological Activities of Sparsomycin
Resistance Mechanisms
Genetic Basis of Resistance
Research on sparsomycin resistance has provided valuable insights into how microorganisms can develop protection against translation inhibitors. Studies involving Streptomyces lividans transformed with an S. sparsogenes library identified sparsomycin-resistant strains, with resistance linked to a plasmid containing a specific S. sparsogenes DNA insert . Detailed analysis traced this resistance to a gene designated srd (sparsomycin resistance determinant), an open reading frame of 1,800 nucleotides . This finding has contributed to our understanding of resistance mechanisms against translation inhibitors and potentially provides insights applicable to clinically relevant antibiotics.
Derivatives and Structural Analogs
Development of Improved Analogs
Efforts to overcome the limitations of native sparsomycin have led to the development of various structural analogs with potentially improved properties. One notable derivative is phenol-alanine-sparsomycin, which has shown more promising antitumor activity than sparsomycin itself . This derivative represents an important direction in medicinal chemistry research aimed at retaining the beneficial mechanisms of sparsomycin while reducing its adverse effects or enhancing its specificity. The development of such analogs demonstrates the continued relevance of sparsomycin as a lead compound for pharmaceutical research.
Structure-Activity Relationships
Structure-activity relationship studies of sparsomycin and its analogs have provided valuable information about which structural features are essential for biological activity and which can be modified to enhance desired properties. These investigations have contributed to a better understanding of how translation inhibitors interact with their ribosomal targets and have guided rational design approaches for developing more effective compounds. The synthesis and evaluation of sparsomycin analogs continue to be an active area of research with potential implications for both basic science and drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume